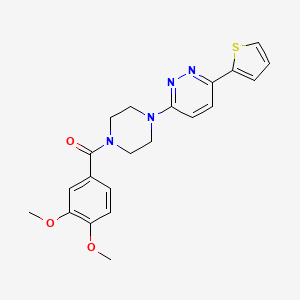![molecular formula C25H32N4O2 B2459107 N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]-N'-phenylethanediamide CAS No. 922092-77-1](/img/structure/B2459107.png)
N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]-N'-phenylethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains a tetrahydroquinoline moiety, a piperidine moiety, and a phenylethanediamide moiety. Tetrahydroquinoline is a type of quinoline, which is a class of compounds that are often used in medicinal chemistry due to their bioactive properties .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The tetrahydroquinoline moiety would likely contribute to the rigidity of the molecule, while the piperidine and phenylethanediamide moieties could potentially introduce flexibility .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of multiple functional groups could potentially allow for a variety of reactions to occur .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of the tetrahydroquinoline moiety could potentially increase the compound’s lipophilicity, which could influence its solubility and permeability .科学的研究の応用
Anticonvulsant Applications
Studies have identified compounds containing the tetrahydroisoquinoline skeleton, similar to N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]-N'-phenylethanediamide, showing promising anticonvulsant activities. These compounds were evaluated for their efficacy against seizures and were found to act as noncompetitive AMPA receptor modulators, demonstrating potency comparable to that of clinical trial anticonvulsants (Gitto et al., 2006).
Platelet Antiaggregating Activity
Research into N-acyl-N-phenyl-1-pyrrolidine-, 1-piperidine-, and other derivatives, including tetrahydroquinoline structures, has shown that these compounds possess in vitro platelet antiaggregating activity. This activity is comparable or superior to that of acetylsalicylic acid, highlighting their potential in therapeutic applications related to blood clot prevention (Ranise et al., 1991).
Opioid Receptor Antagonism
N-Substituted cis-4a-(3-hydroxyphenyl)-8a-methyloctahydroisoquinolines have been designed as analogues to study opioid receptor antagonism. These studies provide insights into the structural requirements for opioid receptor pure antagonists, which can be crucial for developing new treatments for opioid addiction and overdose (Carroll et al., 2005).
Metabolism and Disposition Studies
Compounds with structures related to this compound have been studied for their metabolism and disposition in humans. These studies are essential for understanding how such compounds are processed in the body, which is crucial for their development into safe and effective therapeutic agents (Renzulli et al., 2011).
Lanthanide Luminescence Sensitization
Research on stable podates based on 8-hydroxyquinolinate structures has demonstrated their efficiency in sensitizing the near-infrared luminescence of lanthanide ions. This property is valuable for the development of novel luminescent materials for various applications, including bioanalyses and imaging (Comby et al., 2006).
特性
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]-N'-phenyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O2/c1-28-14-8-9-19-17-20(12-13-22(19)28)23(29-15-6-3-7-16-29)18-26-24(30)25(31)27-21-10-4-2-5-11-21/h2,4-5,10-13,17,23H,3,6-9,14-16,18H2,1H3,(H,26,30)(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQRCEEHYQUBYJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=CC=C3)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[(4-Methoxyphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B2459026.png)
![3-Cyclobutyl-6-[4-(4-methoxypyrimidin-2-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2459028.png)
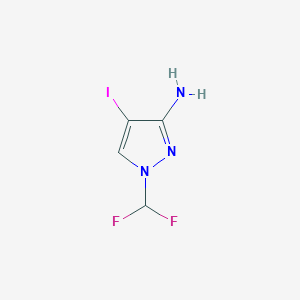
![3,5-dimethyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2459031.png)
![N-[1-(Oxan-4-yl)pyrrolidin-3-yl]-3-(trifluoromethoxy)benzamide](/img/structure/B2459032.png)

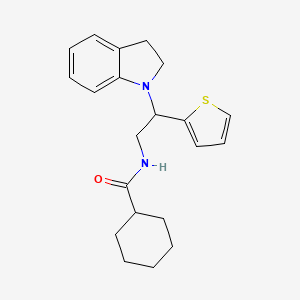
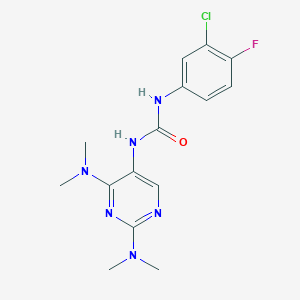

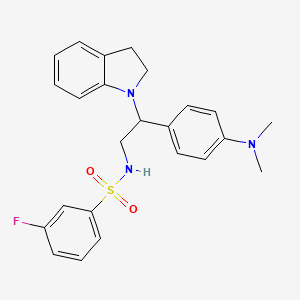
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2459038.png)
![ethyl 2-(2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2459040.png)
